8-Methoxyisoquinoline-1-carbonitrile
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Overview
Description
8-Methoxyisoquinoline-1-carbonitrile: is a chemical compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a carbonitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-1-carbonitrile typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. This method is favored due to its simplicity and high yield. The reaction proceeds as follows:
Starting Material: 8-chloroisoquinoline.
Reagent: Sodium methoxide.
Industrial Production Methods: For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes the use of larger reaction vessels, continuous flow reactors, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
8-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound can modulate signaling pathways related to cognitive function and neuronal activity.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Chloroisoquinoline: Used as a precursor in the synthesis of 8-Methoxyisoquinoline-1-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbonitrile groups make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
8-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-13-9(7-12)11(8)10/h2-6H,1H3 |
InChI Key |
IZTDVQJRPBJQJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2)C#N |
Origin of Product |
United States |
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